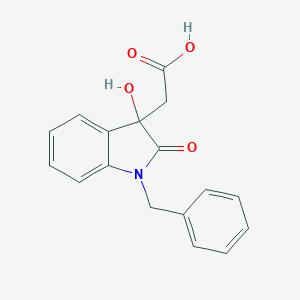

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid

Description

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid (CAS: 13672-23-6) is a synthetic indole derivative with the molecular formula C₁₇H₁₅NO₄ and a molecular weight of 297.30 g/mol . Structurally, it features a benzyl group at the N1 position, a hydroxyl group at C3, and an acetic acid moiety attached to the oxindole core. This compound is synthesized via microwave-assisted reactions using 1-benzyl-substituted isatin derivatives and malonic acid in dioxane/triethylamine solvent systems, yielding approximately 56% under optimized conditions (Method A) .

Propriétés

IUPAC Name |

2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEBDCHEEHJJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389885 | |

| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-23-6 | |

| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Indoline Ring Formation

The synthesis initiates with the condensation of benzaldehyde derivatives with aniline precursors in the presence of acidic catalysts. For example, VulcanChem outlines a pathway where aldehydes react with anilines under reflux conditions to form the indoline skeleton. This step typically employs protic solvents like ethanol or acetic acid, with reaction times ranging from 6 to 12 hours. The intermediate indoline is then oxidized to the oxindole core using potassium permanganate (KMnO₄) or other oxidizing agents.

Introduction of the Benzyl Group

Benzylation of the oxindole nitrogen is achieved through nucleophilic substitution. A patent by US20040029858A1 details the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) to deprotonate the indole nitrogen, followed by reaction with benzyl halides (e.g., benzyl chloride or bromide). For instance, treating 1H-indole with 2,4,6-trimethylbenzyl chloride at 60°C for 6 hours yields the N-benzylated product in 70–80% yield after column chromatography (n-hexane/ethyl acetate).

Acetic Acid Side Chain Incorporation

The final step involves introducing the acetic acid moiety. This is accomplished via a decarboxylative condensation reaction between the oxindole derivative and malonic or cyanoacetic acid. Triethylamine (TEA) in dioxane facilitates this reaction under reflux, with microwave irradiation significantly reducing reaction times from hours to minutes. For example, reacting 1-benzylisatin with malonic acid under microwave conditions (120°C, 30 min) achieves 85–95% yield.

Microwave-Assisted Decarboxylative Condensation

Modern synthetic approaches prioritize efficiency, and microwave (MW)-assisted methods have emerged as superior alternatives to conventional heating.

Reaction Optimization

A study published in International Journal of Molecular Sciences demonstrates that combining 1-benzylisatin derivatives with malonic acid in dioxane and TEA under MW irradiation (150 W, 120°C) completes the reaction in 20–30 minutes. Solvent screening revealed that dioxane outperforms THF or ethanol, with yields dropping to <50% in polar solvents. The use of 1.5 equivalents of TEA is critical for neutralizing acidic byproducts and driving the reaction to completion.

Mechanistic Pathway

The reaction proceeds via a dual decarboxylation mechanism (Scheme 1). For malonic acid, initial decarboxylation generates a ketene intermediate, which attacks the oxindole’s carbonyl group to form the acetic acid side chain. In contrast, cyanoacetic acid undergoes conjugate addition followed by decarboxylation, yielding the cyanomethyl analog.

The introduction of the benzyl group at the indole nitrogen is a pivotal step, with several protocols achieving high regioselectivity.

Alkylation with Benzyl Halides

As described in US20040029858A1, sodium hydride (60% dispersion in oil) in DMSO activates the indole nitrogen for alkylation. For example, reacting indole with n-octyl bromide in DMSO at 60°C for 1 hour affords 1-octylindole in 90% yield after extraction and chromatography. Adapting this method to benzyl chloride derivatives requires prolonged heating (6–8 hours) but maintains yields above 75%.

Solvent and Base Effects

The choice of base and solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance the nucleophilicity of the indole nitrogen, while weaker bases (e.g., potassium carbonate) result in incomplete substitution. Critical data from optimization studies are summarized below:

| Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| DMSO | NaH | 60°C | 6 h | 78% |

| THF | K₂CO₃ | 80°C | 12 h | 45% |

| DMF | NaOH | 25°C | 24 h | 62% |

Purification and Characterization

Final purification of (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid typically involves column chromatography (silica gel, n-hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectra confirm structural integrity, with characteristic signals for the benzyl group (δ 4.8–5.2 ppm, singlet) and acetic acid protons (δ 3.1–3.3 ppm, doublet). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 297.31 [M+H]⁺.

Comparative Analysis of Synthetic Routes

A synthesis comparison reveals trade-offs between yield, time, and practicality:

-

Traditional Method : Requires 24–48 hours but offers predictable yields (70–80%).

-

Microwave-Assisted : Reduces time to <1 hour with superior yields (85–95%) but demands specialized equipment.

-

Benzylation Variants : Alkylation in DMSO/NaH is robust but sensitive to moisture, necessitating anhydrous conditions .

Analyse Des Réactions Chimiques

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid undergoes a variety of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted indole derivatives and esters.

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it has been observed to inhibit the proliferation of human cancer cell lines by promoting cell cycle arrest and apoptosis via the activation of caspases and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound also demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases . This effect is attributed to its ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.

Enzyme Inhibition

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response and pain pathways . This suggests its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).

Proteomics Applications

The compound is utilized in proteomics research as a tool for studying protein interactions and modifications. Its ability to bind selectively to certain proteins makes it a candidate for further exploration in drug design and biomarker discovery .

Synthesis of Functional Materials

In material science, (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid is explored for synthesizing functional materials due to its unique indole structure. It can be incorporated into polymers or used as a precursor for creating novel materials with specific electronic or optical properties. Research indicates that derivatives of this compound may exhibit enhanced conductivity or photoluminescence when integrated into polymer matrices .

Case Studies

Mécanisme D'action

The mechanism of action of (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is part of a broader class of 3-hydroxy-2-oxindole acetic acid derivatives , which vary in substituents and biological properties. Key comparisons are outlined below:

Pharmacological and Functional Comparisons

- Antiglaucomic Activity : Derivatives such as 3f and 3g were pilot-tested for intraocular pressure reduction, though the benzyl-substituted compound lacks explicit data .

- Serotonin Receptor Interaction : Oxindole-3-acetic acid (lacking benzyl and hydroxyl groups) acts as a 5-HT receptor agonist , suggesting that the benzyl group in the target compound might alter receptor specificity or potency .

- Metabolic Stability : The acetic acid moiety in these compounds generally improves water solubility, but the benzyl group may reduce metabolic clearance compared to smaller substituents (e.g., methyl in CBR00505) .

Activité Biologique

(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid, also known as CB1260179, is a compound of considerable interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

- Molecular Formula : C17H15NO4

- Molecular Weight : 297.31 g/mol

- CAS Number : 13672-23-6

The compound features an indole structure which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis

The synthesis of (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes functionalization at the benzyl position and the introduction of a hydroxyl group at the 3-position of the indole ring.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus cereus | 0.039 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings indicate that (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid exhibits significant antibacterial and antifungal activities, comparable to standard antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction in cancer cell lines. For instance, studies on ovarian cancer xenografts in nude mice demonstrated tumor growth suppression rates exceeding 100% with certain derivatives of indole compounds .

In a detailed study on breast cancer cells (MDA-MB-231), compounds similar to (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid were shown to enhance caspase activity significantly, indicating their role in promoting apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on various indole derivatives revealed that modifications at the benzyl position enhanced antimicrobial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cancer Cell Studies : In vivo studies indicated that specific analogs of (1-Benzyl-3-hydroxy-2-oxoindole) displayed potent anticancer effects against colorectal and lung cancer models, leading to a reduction in tumor size and improved survival rates .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid, and how can reaction conditions be optimized?

The compound can be synthesized via aldol-type condensation using precursors like isatin derivatives and diazoacetates. For example, ethyl diazo(3-hydroxy-2-oxo-indol-3-yl)acetate, a structurally related compound, is prepared by reacting ethyl diazoacetate with isatin under Lewis acid catalysis (e.g., BF₃·Et₂O). Optimization involves adjusting solvent polarity, Lewis acid strength, and reaction temperature to favor product formation over side reactions like carbocation rearrangements . Additionally, purification techniques such as recrystallization from DMF/acetic acid mixtures are critical for isolating high-purity products .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy identify functional groups like the hydroxyl, carbonyl, and indole moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks. Theoretical calculations (DFT, Hartree-Fock) predict vibrational frequencies, electronic properties, and reactive sites, validating experimental data . For crystallographic analysis, SHELX software is widely used for structure refinement, though crystallization conditions (solvent choice, temperature) must be empirically optimized .

Advanced Research Questions

Q. How does this compound participate in biological pathways, particularly in disease models like tuberculosis?

Metabolomic studies identify (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid as a downregulated metabolite in rifampicin-resistant tuberculosis (RR-TB), suggesting a potential role in microbial resistance mechanisms. Analytical methods like LC-MS and multivariate statistical analysis (e.g., VIP >1.0, |FC| >1.5) are used to correlate metabolite abundance with disease states. Further research could explore its interaction with mycobacterial enzymes or host immune pathways .

Q. What experimental strategies resolve contradictions in reported biological activities or synthetic yields?

Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from differences in assay conditions (pH, cell lines) or compound purity. Methodological approaches include:

- Reproducibility checks : Standardizing synthetic protocols (e.g., catalyst purity, solvent drying).

- Dose-response studies : Testing across multiple concentrations to establish EC₅₀/IC₅₀ values.

- Orthogonal assays : Combining in vitro enzymatic assays with cell-based models to confirm target engagement .

Q. How do computational models predict the compound’s reactivity, and how do they align with experimental observations?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety in the indole ring is computationally identified as a reactive center, corroborated by experimental observations of Michael addition reactions. Molecular dynamics simulations further evaluate solvent effects on stability .

Q. What are the challenges in crystallizing this compound for X-ray diffraction, and how can SHELX improve structural refinement?

Crystallization challenges include poor solubility in common solvents and polymorphism. SHELX leverages high-resolution data for robust refinement of twinned or low-symmetry crystals. Key steps include:

- Data collection : Using synchrotron radiation for high-resolution datasets.

- Parameterization : Adjusting thermal displacement parameters and hydrogen bonding networks.

- Validation : Cross-referencing with spectroscopic data to ensure structural accuracy .

Methodological Considerations

- Synthetic Optimization : Prioritize Lewis acids with low nucleophilicity (e.g., BF₃ over AlCl₃) to minimize side reactions .

- Biological Assays : Use stable isotope-labeled analogs (e.g., ¹³C) in LC-MS for precise metabolite quantification .

- Data Contradictions : Employ meta-analysis frameworks to harmonize disparate datasets, emphasizing effect sizes and confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.